molecular formula C14H20N2O3 B107726 m-Propionamidophenyl tert-butylcarbamate CAS No. 17788-26-0

m-Propionamidophenyl tert-butylcarbamate

Cat. No. B107726
CAS RN: 17788-26-0
M. Wt: 264.32 g/mol
InChI Key: INQDFAFCOWKYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Propionamidophenyl tert-butylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTBC and is a white crystalline solid that is soluble in organic solvents.

Mechanism Of Action

PTBC acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function.

Biochemical And Physiological Effects

PTBC has been shown to have various biochemical and physiological effects. It has been reported to reduce the inflammation and oxidative stress associated with various diseases such as asthma, chronic obstructive pulmonary disease, and arthritis. Additionally, PTBC has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using PTBC in lab experiments is its high specificity towards serine proteases, which allows for the selective inhibition of these enzymes. However, one limitation of using PTBC is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of PTBC in scientific research. One potential application is in the development of novel therapeutics for diseases that involve the dysregulation of serine proteases. Additionally, PTBC could be used as a tool to study the role of serine proteases in various physiological processes. Finally, there is potential for the development of new synthetic methods for PTBC that could improve its solubility and enhance its efficacy as an inhibitor of serine proteases.

Synthesis Methods

The synthesis of PTBC involves the reaction of m-nitroaniline with tert-butyl carbamate in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with propionic anhydride to form PTBC.

Scientific Research Applications

PTBC has been widely used in scientific research as a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. It has been shown to inhibit the activity of trypsin, chymotrypsin, and elastase, which are involved in the digestion of proteins.

properties

CAS RN

17788-26-0

Product Name

m-Propionamidophenyl tert-butylcarbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(propanoylamino)phenyl] N-tert-butylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)19-13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

INQDFAFCOWKYMG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Other CAS RN

17788-26-0

synonyms

tert-Butylcarbamic acid 3-(propionylamino)phenyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.